molecular formula C15H23NO3 B5910045 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one

2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one

Cat. No. B5910045
M. Wt: 265.35 g/mol
InChI Key: QGXPQLXZCRKAFQ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one, also known as CDM-12, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to possess potent antitumor activity in vivo, making it a potential candidate for the development of novel anticancer drugs.
In biochemistry, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, making it a potential candidate for the development of anticancer drugs that target topoisomerase II.
In pharmacology, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is mainly attributed to its ability to inhibit the activity of topoisomerase II. This inhibition leads to DNA damage and cell death, making it a potential candidate for the development of anticancer drugs that target topoisomerase II. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.
Biochemical and Physiological Effects:
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to possess potent antitumor activity in vivo, making it a potential candidate for the development of novel anticancer drugs. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is its potent anticancer and antitumor activity, making it a potential candidate for the development of novel anticancer drugs. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases. However, one of the main limitations of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one. One potential direction is the development of novel anticancer drugs that target topoisomerase II, based on the mechanism of action of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one. Additionally, further studies are needed to investigate the potential therapeutic effects of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one in oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Furthermore, the development of novel formulations of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one that improve its solubility in water may expand its potential applications in various experimental settings.

Synthesis Methods

The synthesis of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one involves the condensation of 4-hydroxycoumarin with dimethylaminoethanol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization from ethanol.

properties

IUPAC Name

2-(dimethylamino)-3-ethoxy-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-6-18-12-7-10-11(17)8-15(2,3)9-13(10)19-14(12)16(4)5/h7,14H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXPQLXZCRKAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CC(CC2=O)(C)C)OC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one

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